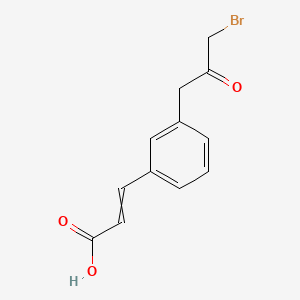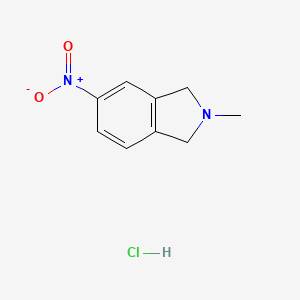
2-Methyl-5-nitroisoindoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-nitroisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, and organic synthesis . The compound is characterized by the presence of a methyl group at the second position and a nitro group at the fifth position on the isoindoline ring, with a hydrochloride salt form.
Méthodes De Préparation
The synthesis of 2-Methyl-5-nitroisoindoline hydrochloride typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline derivatives. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Analyse Des Réactions Chimiques
2-Methyl-5-nitroisoindoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-5-nitroisoindoline hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-nitroisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methyl-5-nitroisoindoline hydrochloride can be compared with other similar compounds, such as:
2-Methyl-5-nitroisoindoline: Lacks the hydrochloride salt form but has similar chemical properties.
5-Nitroisoindoline: Lacks the methyl group at the second position.
2-Methylisoindoline: Lacks the nitro group at the fifth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-methyl-5-nitro-1,3-dihydroisoindole;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c1-10-5-7-2-3-9(11(12)13)4-8(7)6-10;/h2-4H,5-6H2,1H3;1H |
Clé InChI |
ZGHORDFODHMDCY-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=C(C1)C=C(C=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


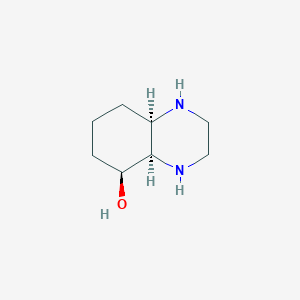

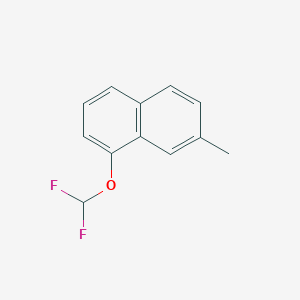
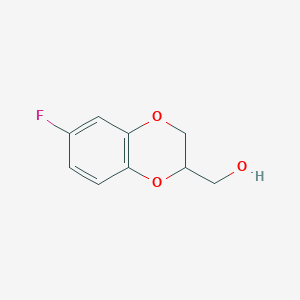


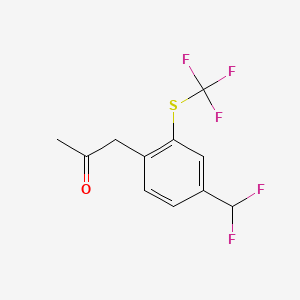
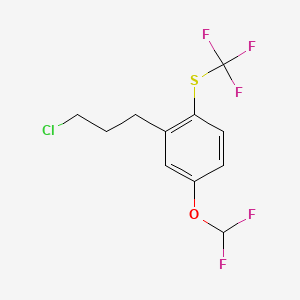

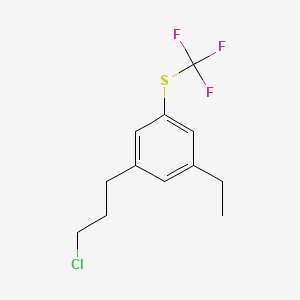
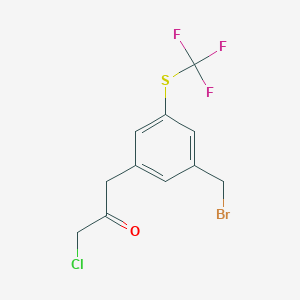

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
